Cas no 2454396-80-4 (2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine)
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine
- BS-52834
- E78776
- MFCD34167524
- DB-148773
- SCHEMBL22220380
- 2454396-80-4
- 2,4,7-Trichloro-8-fluoro-pyrido[4,3-d]pyrimidine
- CS-0146904
- Pyrido[4,3-d]pyrimidine, 2,4,7-trichloro-8-fluoro-
- SY286111
- 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
-
- MDL: MFCD34167524
- Inchi: 1S/C7HCl3FN3/c8-5-2-1-12-6(9)3(11)4(2)13-7(10)14-5/h1H
- InChI Key: ILTXDPMYCUSDQV-UHFFFAOYSA-N
- SMILES: ClC1=C2C=NC(=C(C2=NC(=N1)Cl)F)Cl
Computed Properties
- Exact Mass: 250.922008g/mol
- Monoisotopic Mass: 250.922008g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 38.7
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM336305-5g |
2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine |
2454396-80-4 | 95%+ | 5g |
$3881 | 2021-08-18 | |
| Chemenu | CM336305-10g |
2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine |
2454396-80-4 | 95%+ | 10g |
$4800 | 2021-08-18 | |
| ChemScence | CS-0146904-100mg |
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine |
2454396-80-4 | 98.93% | 100mg |
$62.0 | 2021-09-02 | |
| ChemScence | CS-0146904-250mg |
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine |
2454396-80-4 | 98.93% | 250mg |
$115.0 | 2021-09-02 | |
| ChemScence | CS-0146904-1g |
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine |
2454396-80-4 | 99.72% | 1g |
$168.0 | 2022-04-27 | |
| ChemScence | CS-0146904-5g |
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine |
2454396-80-4 | 99.72% | 5g |
$450.0 | 2022-04-27 | |
| Chemenu | CM336305-1000g |
2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine |
2454396-80-4 | 98% | 1000g |
$28462 | 2022-06-11 | |
| eNovation Chemicals LLC | Y1192427-1g |
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine |
2454396-80-4 | 95% | 1g |
$125 | 2023-05-11 | |
| eNovation Chemicals LLC | Y1192427-5g |
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine |
2454396-80-4 | 95% | 5g |
$450 | 2023-05-11 | |
| eNovation Chemicals LLC | Y1192427-10g |
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine |
2454396-80-4 | 98% | 10g |
$145 | 2024-07-19 |
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Suppliers
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
Professional Introduction to 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS No. 2454396-80-4)
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, with the CAS number 2454396-80-4, belongs to the pyrido[4,3-d]pyrimidine class of molecules, which are known for their diverse biological activities and potential applications in drug development. The structural features of this compound, particularly the presence of chlorine and fluorine substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of chlorine atoms at the 2-, 4-, and 7-positions, along with a fluorine atom at the 8-position, enhances the compound's ability to interact with biological targets. This strategic placement of halogen atoms not only influences the electronic properties of the molecule but also plays a crucial role in its binding affinity to various enzymes and receptors.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrido[4,3-d]pyrimidine derivatives. These compounds have shown promise in several therapeutic areas, including oncology, immunology, and anti-inflammatory applications. The unique structural framework of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine makes it an attractive candidate for further investigation as a lead compound or intermediate in the synthesis of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzyme targets involved in cancer progression. Kinases are critical enzymes that regulate numerous cellular processes, and their dysregulation is often associated with tumor growth and metastasis. The halogenated pyrido[4,3-d]pyrimidine scaffold provides multiple interaction points with these enzymes, potentially leading to the development of more effective kinase inhibitors. Several recent studies have highlighted the importance of halogenated heterocycles in modulating kinase activity, underscoring the relevance of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine in this context.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorine atoms can significantly influence the pharmacokinetic properties of a drug molecule by affecting its metabolic stability and binding affinity. In 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, the fluorine atom at the 8-position likely contributes to enhanced binding interactions with biological targets due to its ability to engage in hydrogen bonding or form π-stacking interactions. This feature makes it particularly valuable for designing molecules with improved pharmacological profiles.
Recent advances in computational chemistry and molecular modeling have further facilitated the exploration of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. These tools allow researchers to predict the binding modes of this compound with various biological targets with high accuracy. Such predictions are crucial for optimizing lead compounds before they enter preclinical testing. By leveraging these computational methods, scientists can identify key structural features that enhance binding affinity and minimize off-target effects.
The synthesis and characterization of derivatives of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine have also led to new insights into the relationship between structure and activity. Researchers have synthesized a series of analogs by varying substituents at different positions on the pyrido[4,3-d]pyrimidine core. These studies have provided valuable information about which structural features are most important for biological activity. For instance,modifications at the 2-, 4-, and 7-positions have been shown to significantly impact kinase inhibition potency.
The development of new synthetic methodologies has been another area of focus for researchers working with 2,4,7-trichloro-8-fluoropyrido[43d]pyrimidine. Efficient synthetic routes are essential for producing this compound on a scale suitable for both research and potential commercial applications. Recent publications have described novel catalytic systems that enable selective functionalization at specific positions on the pyrido[43d]pyrimidine scaffold without affecting other sensitive functional groups. These advances have not only streamlined synthesis but also opened up new possibilities for diversifying libraries of related compounds.
The biological evaluation of 2,4,7-trichloro-8-fluoropyrido[43d]pyrimidine has revealed several promising activities beyond kinase inhibition。For example,studies have shown that this compound exhibits anti-inflammatory properties by modulating cytokine production pathways。In addition,preliminary data suggest that it may have immunomodulatory effects,making it a potential candidate for treating autoimmune diseases。These findings highlight its broad therapeutic potential beyond oncology applications。
In conclusion,2,4,7-trichloro-8-fluoropyrido[43d]pyrimidine(CAS No.24543968004) is a versatile heterocyclic compound with significant pharmaceutical promise。Its unique structural features,including multiple halogen substituents,make it an ideal scaffold for designing novel therapeutic agents。Recent research has demonstrated its potential as an inhibitor of kinases、an anti-inflammatory agent、and an immunomodulator。With further investigation,this compound could emerge as a key player in next-generation drug development strategies。
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